1,3-Difluoro-2-ethoxy-5-nitrobenzene
Overview
Description
1,3-Difluoro-2-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . It is a clear, colorless liquid with a boiling point of approximately 292.9°C and a density of 1.352 g/cm³ . This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
1,3-Difluoro-2-ethoxy-5-nitrobenzene is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Material Science: In the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-ethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of a difluorobenzene derivative followed by ethoxylation. The general synthetic route involves:
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and ethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: 1,3-Difluoro-2-ethoxy-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-ethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of an ethoxy group.
2,5-Difluoro-1-nitrobenzene: Similar structure but with different substitution pattern.
Uniqueness
1,3-Difluoro-2-ethoxy-5-nitrobenzene is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and solubility properties compared to its analogs .
Properties
IUPAC Name |
2-ethoxy-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUNUUIYFHGVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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